7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have found numerous applications in medicinal chemistry due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the 1,2,4-triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Different synthetic methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as 1,2,4-triazolo[1,5-a]pyrimidines . The synthesis of these derivatives often involves the condensation of aminotriazoles and pyrimidines .
Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines depends on the choice of substituents . For example, they have been used in Cu(I) catalyzed 1,3 dipolar cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents .
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis of various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showcasing its utility in creating compounds with potential biological activities. For example, synthesis protocols have been established to generate a series of compounds for antimicrobial and antioxidant activity evaluations. These compounds are characterized using techniques such as IR, NMR, and mass spectroscopy, demonstrating the compound's role in facilitating the exploration of novel chemical entities with possible therapeutic applications (Gilava, Patel, Ram, & Chauhan, 2020).
Antimicrobial and Antifungal Activities
The synthesized derivatives of the compound have been evaluated for their antimicrobial and antifungal activities, indicating its significance in the search for new antimicrobial agents. Studies show that some derivatives exhibit promising activities against a variety of microbial and fungal species, highlighting the compound's potential as a backbone for developing novel antimicrobial and antifungal therapeutics (Chauhan & Ram, 2019).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidine and triazolopyrimidine derivatives, including those related to the compound , has shown significant potential in anticancer and anti-inflammatory applications. These studies involve the synthesis of novel derivatives and their subsequent evaluation for biological activities, such as cytotoxicity against cancer cell lines and inhibition of inflammatory enzymes. This underscores the compound's role in the discovery and development of new pharmacologically active agents capable of addressing various diseases (Rahmouni et al., 2016).
Supramolecular Chemistry
The compound has also found applications in the field of supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular assemblies. These studies focus on the compound's interactions and its derivatives in co-crystallization experiments, aiming to understand and manipulate the molecular basis of assembly formation. This research is pivotal for the development of novel materials and nanostructures with specific properties and applications (Fonari et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the division and growth of cancer cells . This leads to a significant reduction in tumor size and progression .
Future Directions
1,2,4-Triazolo[1,5-a]pyrimidines continue to be an area of interest in medicinal chemistry due to their versatility and potential for various biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanism of action, and developing new derivatives with improved potency and selectivity .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-19(21(28)25-16-8-6-5-7-9-16)20(27-22(23-13)24-14(2)26-27)15-10-11-17(29-3)18(12-15)30-4/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWWJDCHQPVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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